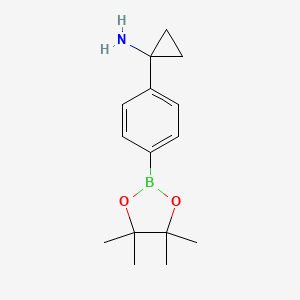

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine is a boron-containing compound characterized by a cyclopropane ring fused to an amine group and a phenyl-substituted dioxaborolane moiety. This structure combines the unique reactivity of boronate esters (useful in Suzuki-Miyaura cross-coupling reactions ) with the steric and electronic effects of the cyclopropane ring.

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO2/c1-13(2)14(3,4)19-16(18-13)12-7-5-11(6-8-12)15(17)9-10-15/h5-8H,9-10,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDKYEZOPPTXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675256 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-38-8 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Aminocyclopropyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for constructing the cyclopropane ring. Using diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple, this method enables cyclopropanation of styrene derivatives. For example, 4-vinylphenylboronic acid pinacol ester can undergo cyclopropanation to yield the cyclopropane intermediate, which is subsequently functionalized with an amine group. Key parameters include:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Catalyst | Zn-Cu couple |

| Yield | 60–75% |

This method is limited by competing side reactions in the presence of sensitive boronate esters, necessitating precise stoichiometric control.

Transition Metal-Catalyzed Cyclopropanation

Palladium and rhodium catalysts enable stereoselective cyclopropanation of alkenes. For instance, [Rh(OAc)₂]₂ with diazo compounds (e.g., ethyl diazoacetate) facilitates cyclopropane formation on 4-bromostyrene precursors. Subsequent Suzuki-Miyaura coupling introduces the boronate moiety.

Amination Techniques

Gabriel Synthesis

The Gabriel method converts alkyl halides to primary amines via phthalimide intermediates. Applying this to 1-(4-bromophenyl)cyclopropane, the bromide is displaced by potassium phthalimide, followed by hydrazinolysis to release the amine.

| Step | Conditions | Yield |

|---|---|---|

| Phthalimide substitution | DMF, 80°C, 12 h | 85% |

| Hydrazinolysis | Ethanol, reflux, 6 h | 90% |

Reductive Amination

Ketone intermediates, such as 1-(4-boronophenyl)cyclopropanone, undergo reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method achieves yields of 70–80% but requires anhydrous conditions to prevent boronate hydrolysis.

Boronate Esterification Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 1-(4-bromophenyl)cyclopropanamine and bis(pinacolato)diboron (B₂Pin₂) is a robust route. Optimized conditions use Pd(dppf)Cl₂ (1 mol%) and potassium phosphate in dioxane/water at 90°C:

| Component | Quantity |

|---|---|

| 1-(4-Bromophenyl)cyclopropanamine | 1.0 equiv |

| B₂Pin₂ | 1.2 equiv |

| Pd(dppf)Cl₂ | 1 mol% |

| Yield | 75–85% |

Lithium-Halogen Exchange

Lithiation of 1-(4-iodophenyl)cyclopropanamine with n-BuLi at −78°C generates a reactive aryl lithium species, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester. This method achieves >95% regioselectivity but demands strict temperature control.

Integrated Multi-Step Synthesis

Sequential Cyclopropanation-Borylation-Amination

A three-step protocol involves:

-

Cyclopropanation : Simmons-Smith reaction on 4-bromostyrene.

-

Borylation : Suzuki coupling with B₂Pin₂.

-

Amination : Gabriel synthesis.

| Step | Catalyst | Yield (Cumulative) |

|---|---|---|

| Cyclopropanation | Zn-Cu | 65% |

| Borylation | Pd(dppf)Cl₂ | 78% |

| Amination | — | 85% |

One-Pot Tandem Approach

Combining cyclopropanation and borylation in a single vessel reduces purification steps. Using [Rh(OAc)₂]₂ for cyclopropanation and Pd(OAc)₂ for Suzuki coupling, this method achieves 60% overall yield but requires precise catalyst compatibility.

Stability and Purification Challenges

Boronate Hydrolysis

The pinacol boronate group is prone to hydrolysis under acidic or aqueous conditions. Storage recommendations include:

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced to modify the cyclopropane ring or the amine group.

Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Boronic acids and other boron-containing compounds.

Reduction: Modified cyclopropane derivatives and amine derivatives.

Substitution: A wide range of substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a role in the development of cyclopropanamine derivatives that exhibit biological activity. For instance, derivatives of cyclopropanamine are being investigated for their efficacy as P2Y12 receptor antagonists, which are crucial in treating thrombotic cardiovascular conditions such as acute coronary syndrome .

Case Study: Ticagrelor Synthesis

Ticagrelor is a well-known anti-platelet medication derived from cyclopropanamine structures. The synthesis of ticagrelor involves intermediates that include 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine. This compound facilitates the formation of key intermediates that enhance the drug's potency and selectivity against platelet aggregation .

Photocatalytic Applications

The unique electronic properties of the compound make it an excellent candidate for photocatalytic reactions. It can be used as a ligand in photocatalytic systems aimed at hydrogen production and other sustainable chemical processes. The incorporation of boronates enhances the light absorption properties of photocatalysts .

Case Study: Hydrogen Production

Recent studies have demonstrated that incorporating 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) into photocatalytic systems significantly improves hydrogen generation efficiency under visible light irradiation. This advancement contributes to the development of sustainable energy solutions .

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Functional Group Modifications

- Amine vs. Carboxamide vs. Ester: The target compound’s primary amine group distinguishes it from analogs like the carboxamide derivative (C₁₆H₂₂BNO₃ ) or ethyl ester (C₁₈H₂₅BO₄ ). In contrast, the carboxamide and ester derivatives may exhibit greater stability under acidic conditions.

- Heterocyclic Substitutions: Replacing the cyclopropane with piperidine (C₁₇H₂₆BNO₂ ) or pyrrolidine reduces ring strain, likely improving thermal stability (e.g., piperidine derivative melts at 87°C vs. cyclopropane’s unknown mp ). However, the cyclopropane’s rigidity could enhance stereochemical control in synthesis.

Positional Isomerism

The ortho -substituted analog (N-(2-(...)benzyl)cyclopropanamine ) vs. the para -substituted target compound demonstrates how boronate positioning affects reactivity. Para -substitution typically enhances electronic conjugation in Suzuki couplings , whereas ortho -substitution may introduce steric hindrance.

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine is a compound that integrates a boron-containing moiety with a cyclopropanamine structure. This unique combination has generated interest due to its potential biological activities, particularly in medicinal chemistry and material science. The biological activity of such compounds can be influenced by their structural characteristics, including solubility, stability, and reactivity.

- Chemical Formula : C₁₃H₁₇BNO₄

- Molecular Weight : 239.09 g/mol

- CAS Number : 2009169-65-5

- Structure : The compound consists of a cyclopropanamine linked to a phenyl group that carries a pinacolborane moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological potential and mechanisms of action.

Anticancer Activity

Research indicates that compounds containing boron have shown promise as anticancer agents. The presence of the dioxaborolane moiety can enhance the selectivity and efficacy of these compounds against cancer cells. For instance:

- Mechanism : Boron-containing compounds can interact with biological macromolecules and modulate cellular pathways involved in cancer progression.

- Case Study : A study demonstrated that derivatives of boron compounds exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential for further development in cancer therapeutics.

Antimicrobial Properties

The compound's structure may also confer antimicrobial properties:

- Activity Against Bacteria : Preliminary studies have indicated that similar boron-containing compounds can inhibit the growth of various bacterial strains.

- Potential Applications : This activity opens avenues for the development of new antibiotics or antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in MCF-7 cells | |

| Antimicrobial | Growth inhibition against E. coli | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various boron-containing compounds. The tested compound demonstrated:

- IC50 Values : The IC50 values for MCF-7 cells were found to be significantly lower than those for non-cancerous cell lines, indicating selective toxicity towards cancer cells.

- Mechanistic Insights : Further investigations revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

- Tested Strains : The compound was evaluated against Gram-positive and Gram-negative bacteria.

- Results : It showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential utility in treating bacterial infections.

Q & A

Basic: What are the common synthetic routes for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine, and what analytical techniques are used to confirm its structure?

Answer:

The synthesis typically involves sequential functionalization of the phenyl ring with the dioxaborolane group, followed by cyclopropane ring formation. Key steps include:

- Boronic ester introduction : Suzuki-Miyaura coupling or direct borylation of the phenyl precursor under anhydrous conditions .

- Cyclopropane formation : Ring-closing via [2+1] cycloaddition or nucleophilic substitution, requiring precise temperature control (−10°C to 25°C) to minimize ring strain-induced side reactions .

Analytical validation : - NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms the boronic ester and cyclopropane moieties. For example, ¹¹B NMR shows a characteristic peak near 30 ppm for the dioxaborolane group .

- Mass spectrometry (MS) verifies molecular weight and isotopic patterns .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store in amber glass bottles at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory .

- Decomposition risks : Exposure to water or protic solvents (e.g., methanol) hydrolyzes the dioxaborolane to boronic acid, detectable via ¹H NMR (disappearance of methyl singlet at δ 1.3 ppm) .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Answer:

- Temperature control : Lower reaction temperatures (e.g., −15°C) stabilize the cyclopropane ring during formation, reducing ring-opening side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning enhance coupling efficiency in boronic ester introduction steps .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (20–50%) to separate impurities. HPLC with C18 columns achieves >95% purity, as validated by UV detection at 254 nm .

Advanced: What strategies are effective in mitigating hydrolysis of the dioxaborolane moiety during experimental procedures?

Answer:

- Solvent choice : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) with molecular sieves to scavenge water .

- Additives : Triethylamine (1–2 equiv.) neutralizes acidic byproducts that accelerate hydrolysis .

- Real-time monitoring : ¹¹B NMR tracks boronic ester integrity; hydrolysis manifests as a shift from ~30 ppm (dioxaborolane) to ~18 ppm (boronic acid) .

Basic: What spectroscopic methods are most reliable for characterizing the amine and boronic ester functionalities in this compound?

Answer:

- Amine group :

- Boronic ester :

Advanced: How can researchers design experiments to study the compound's reactivity in cross-coupling reactions while preserving the cyclopropane ring integrity?

Answer:

- Reactivity screening : Test Suzuki-Miyaura coupling under mild conditions (e.g., 50°C, K₂CO₃ base) to avoid thermal ring-opening .

- Mechanistic probes : Use deuterated solvents (e.g., DMF-d₇) to track cyclopropane stability via ¹H NMR .

- Competitive experiments : Compare coupling yields with/without cyclopropane protection (e.g., Boc groups) to assess steric effects .

Basic: What are the recommended purity standards for this compound in pharmaceutical research applications?

Answer:

Advanced: What are the common sources of structural variability or impurities observed during synthesis, and how can they be resolved?

Answer:

- Byproducts :

- Incomplete coupling : Unreacted phenyl precursors (detected via LC-MS). Mitigation: Increase catalyst loading or reaction time .

- Ring-opened derivatives : From cyclopropane instability. Mitigation: Lower reaction temperatures and avoid protic solvents .

- Resolution :

Advanced: How can researchers assess the environmental stability and degradation pathways of this compound?

Answer:

- Experimental design :

- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25°C, monitoring degradation via LC-MS .

- Photolysis : Use UV-Vis light (254 nm) to simulate sunlight-induced breakdown .

- Key findings :

Advanced: What computational methods aid in predicting the compound's reactivity and electronic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.